molecular formula N4S B14420692 Thiatetrazole CAS No. 81671-99-0

Thiatetrazole

Cat. No.: B14420692
CAS No.: 81671-99-0
M. Wt: 88.09 g/mol
InChI Key: PMKIYXFOEJFWIC-UHFFFAOYSA-N
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Description

Thiatetrazole (cyclo-SN₄) is a nitrogen-rich sulfur nitride with a five-membered ring structure containing one sulfur and four nitrogen atoms. It is a high-energy-density material (HEDM) due to its polynitrogen, electron-rich planar configuration, which enables rapid energy release upon decomposition . Unlike conventional tetrazoles (four nitrogen atoms in a five-membered ring), this compound incorporates sulfur, altering its electronic and structural properties. This compound has garnered attention in materials science, particularly for applications in explosives and propellants, where its energy density and stability under high pressures (above 64 GPa) are advantageous . Computational studies suggest that sulfur-nitrogen systems like this compound form stable structures under extreme conditions, though their metastability at ambient temperatures limits practical use .

Properties

CAS No.

81671-99-0

Molecular Formula

N4S

Molecular Weight

88.09 g/mol

IUPAC Name

thiatetrazole

InChI

InChI=1S/N4S/c1-2-4-5-3-1

InChI Key

PMKIYXFOEJFWIC-UHFFFAOYSA-N

Canonical SMILES

N1=NSN=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiatetrazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with sodium azide under acidic conditions. This reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or zinc salts may be employed to enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Thiatetrazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound typically yields thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Thiatetrazole has a wide range of applications in scientific research:

    Chemistry: this compound derivatives are used as building blocks in the synthesis of more complex molecules.

    Biology: this compound-containing compounds have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: this compound derivatives are being explored for their potential use in drug development, particularly as antifungal and anticancer agents.

    Industry: this compound is used in the production of high-energy materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of thiatetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing this compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiatetrazole belongs to a broader class of heterocyclic compounds, including tetrazoles, thiazoles, and thiadiazoles. Below is a detailed comparison:

Structural Features

Compound Ring Structure Heteroatoms Aromaticity Key Structural Notes
This compound 5-membered (SN₄) S, N Non-aromatic High electron density; planar
Tetrazole 5-membered (N₄CH) 4N, C Aromatic Bioisostere for carboxylic acids
Thiazole 5-membered (C₃NS) S, N, C Aromatic Found in vitamin B1 and drugs
Thiadiazole 5-membered (C₂N₂S) S, 2N, C Aromatic Diverse substitution sites
  • Tetrazole : Aromaticity stabilizes the ring, making it suitable for drug design (e.g., as a metabolically stable carboxylate replacement) .
  • Thiazole : Aromaticity and sulfur’s electronegativity enable interactions in biological targets (e.g., penicillin, antitumor agents) .

Key Research Findings and Data Tables

Comparative Pharmacological Activities

Compound Derivative Activity (IC₅₀/EC₅₀) Mechanism Reference
Tetrazole Losartan 10 nM (Angiotensin II) AT1 receptor antagonism
Thiazole Dasatinib 0.5 nM (BCR-ABL) Tyrosine kinase inhibition
Thiadiazole Ceftazidime adjunct 2 µg/mL (E. coli) β-lactamase resistance

Energy Density Comparison

Material Energy Density (kJ/cm³) Stability
This compound ~12.5 High-pressure only
TNT 6.3 Stable -
Tetrazole (Pb(N₅)₂) 8.9 Shock-sensitive

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